molecular formula C14H12N6O3S B12166421 ethyl 2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate

ethyl 2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B12166421
M. Wt: 344.35 g/mol
InChI Key: HMJKSKJWMWLYHY-UHFFFAOYSA-N
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Description

Ethyl 2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that features a tetrazole ring, a thiazole ring, and an ester functional group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the tetrazole ring, known for its bioisosteric properties, makes it a valuable scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the tetrazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives with altered electronic properties, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Ethyl 2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors through non-covalent interactions, leading to various biological effects . The thiazole ring may also contribute to the compound’s activity by stabilizing these interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is unique due to the combination of the tetrazole and thiazole rings, which provides a distinct set of chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable scaffold for further research and development.

Properties

Molecular Formula

C14H12N6O3S

Molecular Weight

344.35 g/mol

IUPAC Name

ethyl 2-[[4-(tetrazol-1-yl)benzoyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C14H12N6O3S/c1-2-23-13(22)11-7-24-14(16-11)17-12(21)9-3-5-10(6-4-9)20-8-15-18-19-20/h3-8H,2H2,1H3,(H,16,17,21)

InChI Key

HMJKSKJWMWLYHY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

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